molecular formula C14H13NO4S B2367034 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid CAS No. 953726-00-6

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid

Cat. No.: B2367034
CAS No.: 953726-00-6
M. Wt: 291.32
InChI Key: NJSFKBDABFVUIU-UHFFFAOYSA-N
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Description

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with an ethoxybenzamido group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid typically involves the reaction of 2-ethoxybenzoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    3-(2-Methoxybenzamido)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(2-Chlorobenzamido)thiophene-2-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.

    3-(2-Nitrobenzamido)thiophene-2-carboxylic acid: Features a nitro group in place of the ethoxy group.

Properties

IUPAC Name

3-[(2-ethoxybenzoyl)amino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9(11)13(16)15-10-7-8-20-12(10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSFKBDABFVUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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